3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
Description
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS.ClH/c1-14-13-22-16(18-14)12-19-8-10-20(11-9-19)17(21)7-6-15-4-2-3-5-15;/h13,15H,2-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKSOWDSLVZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula of 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is with a molecular weight of approximately 282.42 g/mol. The compound features a cyclopentyl group, a thiazole moiety, and a piperazine ring, contributing to its diverse interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 282.42 g/mol |
| Molecular Formula | C₁₅H₂₂N₂S |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that compounds similar to 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antifungal and antibacterial properties. For instance, thiazole-based compounds can inhibit the growth of various pathogens, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
- CNS Activity : The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression disorders .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited up to 100% inhibition against specific fungal strains, outperforming traditional antifungals like azoxystrobin .
Neuropharmacological Effects
Research focusing on piperazine derivatives revealed their potential as muscarinic receptor antagonists, which are implicated in treating neurological disorders such as Alzheimer's disease. These compounds demonstrated significant binding affinity and selectivity towards M4 muscarinic receptors, suggesting therapeutic applications in cognitive dysfunction .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and selectivity of thiazole-containing compounds. For example, compounds were screened against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition at low concentrations .
In Vivo Studies
Preclinical trials have demonstrated the efficacy of similar compounds in animal models. The administration of thiazole derivatives resulted in notable improvements in behavioral assays related to anxiety and depression, indicating their potential for CNS-related applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go)
- Structural Differences : Replaces the cyclopentyl group with a phenylpyrazole and substitutes the 4-methylthiazole with an o-tolyl-piperazine.
- Pharmacological Profile : Demonstrated significant effects on catecholamine stores in rat and cat tissues, suggesting adrenergic or dopaminergic modulation .
- Key Contrast : The absence of a thiazole ring in CIBA 1002-Go may reduce selectivity for thiazole-associated targets (e.g., kinases or ion channels) compared to the target compound.
Morpholino-Thienopyrimidine Derivatives (EP 2 402 347 A1)
- Structural Differences: Incorporate morpholino and thieno-pyrimidinyl groups instead of cyclopentyl and 4-methylthiazole. Example: (S)-2-hydroxy-1-(4-((7-methyl-4-morpholino-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)thieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)propan-1-one .
- Functional Implications: The thienopyrimidine-morpholino scaffold likely enhances kinase inhibition (e.g., PI3K/mTOR pathways), whereas the target compound’s thiazole-cyclopentyl motif may favor GPCR or transporter interactions.
3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one
- Structural Differences : Features a methanesulfonyl group and propargyl substitution on piperazine, contrasting with the cyclopentyl and methylthiazole groups .
- Physicochemical Properties: The sulfonyl group increases polarity (PSA ~60 Ų vs.
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
- Structural Differences: Substitutes cyclopentyl and thiazole with a hydroxypropyl group, yielding a simpler piperazine-propanone derivative .
- Functional Impact : The hydroxypropyl group enhances hydrogen-bonding capacity, which may improve aqueous solubility (PSA: ~44 Ų) but reduce lipophilicity compared to the target compound.
3-Phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one Hydrochloride
- Structural Differences: Replaces 4-methylthiazole with a p-tolyl-imidazole group and incorporates a phenylpropanone chain .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- The cyclopentyl group in the target compound likely enhances lipophilicity, favoring CNS penetration compared to hydroxypropyl or sulfonyl derivatives .
- The 4-methylthiazole moiety may confer metabolic stability via steric hindrance, contrasting with phenylpyrazole (CIBA 1002-Go), which is prone to oxidative metabolism .
- Pharmacological Gaps : While CIBA 1002-Go showed direct effects on catecholamine stores, the target compound’s activity remains inferred. Comparative in vitro assays (e.g., receptor binding, enzyme inhibition) are needed to validate selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
